molecular formula CH5N B1598088 Methyl-d3-amine CAS No. 5581-55-5

Methyl-d3-amine

Cat. No. B1598088
CAS RN: 5581-55-5
M. Wt: 34.076 g/mol
InChI Key: BAVYZALUXZFZLV-FIBGUPNXSA-N
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Description

Methyl-d3-amine, also known as Deuterated methylamine hydrochloride or Methyl-d3-ammonium chloride, is a deuterated reagent . It is frequently used as a building block for various chemical compounds and is a good nucleophile as it is an unhindered amine .


Molecular Structure Analysis

The linear formula of this compound is CD3NH2·HCl . Its molecular weight is 70.54 . The SMILES string representation is Cl. [2H]C ( [2H]) ( [2H])N .


Chemical Reactions Analysis

As a weak base, this compound is a good nucleophile and can react with many electrophilic functional groups . It can undergo alkylation and acylation reactions . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .


Physical And Chemical Properties Analysis

It has a melting point of 232-234 °C (lit.) .

Scientific Research Applications

Infrared Spectroscopy and Vibrational Assignment

Methyl-d3-amine, along with its derivatives, has been synthesized and analyzed for its infrared spectra.

Scientific Research Applications of this compound

Infrared Spectroscopy and Vibrational Assignment

This compound, along with its derivatives, has been synthesized and analyzed for its infrared spectra. This study provided insights into the rotation-vibration band centers of methyl amine and its deuterium analogs, leading to a reevaluation of vibrational assignments in these compounds (Gray & Lord, 1957).

Synthesis of N-Methyl- and N-Alkylamines

Research on the synthesis of N-methyl- and N-alkylamines, which are crucial in life-science molecules, identified efficient methods for their synthesis and functionalization. This work highlights the role of this compound in the development of these vital chemical structures (Senthamarai et al., 2018).

Adsorption in Environmental Contexts

This compound plays a role in environmental science, particularly in the adsorption behavior of amines in marine and lacustrine sediments. Studies have explored how these amines, including this compound, interact with various environmental components, affecting their distribution and concentration (Wang & Lee, 1990).

Atmospheric Nucleation

This compound and related compounds have been studied for their impact on atmospheric nucleation, particularly in enhancing new particle formation. This research provides crucial insights into the atmospheric chemistry and potential environmental impacts of these amines (Nadykto et al., 2015).

Microwave-Enhanced Isotopic Labeling

In the field of analytical chemistry, the development of microwave-enhanced isotopic labeling procedures using this compound has opened new avenues for creating isotopically labeled compounds, crucial in various scientific investigations (Harding et al., 2002).

Safety and Hazards

Methyl-d3-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Methyl-d3-amine, also known as trideuteriomethanamine, is a derivative of ammonia in which one hydrogen atom is replaced by a methyl group and the remaining three hydrogen atoms are replaced by deuterium Amines in general are known to interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .

Mode of Action

Amines are known to undergo nucleophilic addition reactions with carbonyl compounds to form imines and enamines . This reaction involves the nucleophilic nitrogen atom in the amine attacking the electrophilic carbon atom in the carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate then loses a molecule of water to form the imine or enamine .

Biochemical Pathways

For instance, methionine, an essential amino acid, is synthesized and recycled through the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 3408 and its melting point of 232-234 °C , may influence its pharmacokinetic behavior.

Result of Action

The formation of imines and enamines through the reaction of amines with carbonyl compounds can have various biological implications, as these products can further participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s vapor pressure of 27 psi at 20 °C suggests that it can exist as a gas under certain conditions, which may affect its stability and reactivity. Furthermore, its solubility in different solvents may influence its bioavailability and distribution within the body.

properties

IUPAC Name

trideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369109
Record name Methyl-d3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.076 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5581-55-5
Record name Methyl-d3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5581-55-5
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Synthesis routes and methods I

Procedure details

N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide (7.5 mg, 0.015 mmol) was dissolved in excess ammonia in methanol (2 M, 2 ml) and stirred at room temperature for 1 hour. The solution was concentrated, and the residue was purified by preparative HPLC and to give mono-methyl amine as a TFA salt. 1H NMR (500 MHz, MeOH) δ ppm 7.69 (s, 2H) 7.68 (s, 1H) 7.31–7.38 (m, 2 H) 7.19–7.25 (m, 2 H) 7.14 (t, J=6.71 Hz, 1 H) 4.49–4.56 (m, 2 H) 3.60–3.64 (m, 1 H) 3.53–3.57 (m, 1 H) 2.77–2.84 (m, 1 H) 2.66–2.74 (m, 1 H) 2.42–2.47 (m, 3 H) 2.16–2.24 (m, 1 H) 2.06 (ddd, J=13.89, 7.93, 5.65 Hz, 1 H); 13C NMR (126 MHz, MeOH) δ ppm 144.34 (s) 143.23 (s) 132.78 (q, JCCF=33.94 Hz) 129.56 (s) 128.83 (s) 128.61 (s) 126.65 (s) 124.90 (q, JCF=271.28 Hz) 122.31 (s) 79.55 (s) 77.00 (s) 72.87 (s) 46.94 (s) 35.46 (s) 33.81 (s); HRMS [ESI, MH+] m/z calcd for C20H22NO2F6 422.1555, found 422.1552.
Name
N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide
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7.5 mg
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2 mL
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Synthesis routes and methods II

Procedure details

Operating analogously to example 2 using 4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde (21 g, 73.4 mmoles), obtained as described in example 21, in methanol (86 ml), 8.03M methylamine in ethanol (1.92 ml, 15.4 mmoles), acetic acid (0.88 ml, 15.4 mmoles) and nitromethane (4.34 ml, 80.7 mmoles) 20 g of the title product were obtained (yield: 80%).
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1.92 mL
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0.88 mL
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4.34 mL
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4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
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21 g
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86 mL
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Synthesis routes and methods III

Procedure details

In an analogous manner to the procedure described by A. Ziering et al. in J. Org. Chem. 22, 1521-1528 (1957) for the preparation of piperidin-4-ones from the corresponding acrylic acid esters by reaction with methylamine or benzylamine, reaction with ethyl acrylate or methyl acrylate, cyclization and finally decarboxylation, starting from ethyl 2-propyl-acrylate and methylamine there was obtained (3RS)-1-methyl-3-propyl-piperidin-4-one as a colourless oil; Rf : 0.38 (SiO2, methylene chloride:methanol=95:5).
[Compound]
Name
piperidin-4-ones
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acrylic acid esters
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Synthesis routes and methods IV

Procedure details

In a similar manner to the preparation of 18, compound 26 was obtained from 4′-(2,3-epoxy-propoxy)-4-methoxy-chalcone, 13 (1 g, 3.2 mmol) and methylamine (5.5 mL, 64 mmol) in dry methanol (80 mL). Yield 470 mg (43%); mp 114-115° C.; MS (FAB) 342 (M++1); IR (KBr) 3487, 3344, 1652; 1H NMR (200 MHz, CDCl3) δ 8.01 (d, J=8.6 Hz, 2H), 7.77 (d, J=15.6 Hz, 1H), 7.59 (d, J=8.5 Hz, 2H), 7.41 (d, J=15.6 Hz, 1H), 6.98 (d, J=8.9 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 4.07-4.05 (m, 3H), 3.85 (s, 3H), 2.93-2.82 (m, 2H), 2.50 (s, 3H). Analyses calculated for C20H23NO4: C, 70.36; H, 6.79; N, 4.10. Found: C, 70.40; H, 6.72; N, 4.13.
Quantity
80 mL
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18
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Synthesis routes and methods V

Procedure details

The title compound is prepared by alkylation of the (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester with 2,3,4-trifluorobenzyl bromide giving the (RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methyl ester as a white solid (94% of theory) which, thereupon, by treatment with methylamine in ethanol at 50° C. yields the (RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methylamide. Yield: 99% of theory as a white solid; MS: m/e=379 (M+H)+.
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(RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methyl ester
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-d3-amine
Reactant of Route 2
Methyl-d3-amine
Reactant of Route 3
Methyl-d3-amine
Reactant of Route 4
Methyl-d3-amine
Reactant of Route 5
Methyl-d3-amine
Reactant of Route 6
Methyl-d3-amine

Q & A

Q1: How does the deuteration of methylamine to Methyl-d3-amine affect its vibrational spectra?

A1: Deuteration significantly alters the vibrational frequencies of methylamine. This is because deuterium, being twice the mass of hydrogen, leads to a decrease in vibrational frequency for bonds involving this isotope. Research using infrared and Raman spectroscopy has shown distinct shifts in the C-H stretching region upon deuteration. For instance, the N-H stretching vibrations in this compound are observed at lower frequencies compared to regular methylamine. [, ]

Q2: Can you elaborate on the implications of using this compound in studying N-nitrosodimethylamine metabolism?

A3: this compound played a key role in understanding the metabolic pathway of N-nitrosodimethylamine (NDMA), a potent carcinogen. By synthesizing and using specifically deuterated NDMA analogs like N-nitrosomethyl(this compound), researchers were able to trace the metabolic fate of individual methyl groups. They demonstrated that the microsomal metabolism of NDMA exhibits a kinetic isotope effect, preferentially oxidizing CH3 over CD3, irrespective of their position relative to the nitroso group. This finding highlighted the importance of isotopic composition over steric orientation in this metabolic process. []

Q3: What are the advantages of the newly developed methods for this compound synthesis?

A4: Traditional methods for synthesizing deuterated compounds can be complex and expensive. Recent research proposes more efficient methods for this compound production. One method uses a simple reaction of nitromethane with deuterium oxide under basic conditions and in the presence of phase-transfer catalysts to create nitromethane-d3, which is then reduced to this compound. [] This method boasts high efficiency and cost-effectiveness compared to previous approaches.

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